[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI)
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Overview
Description
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) is an organic compound with a complex structure that includes a biphenyl core substituted with multiple hydroxyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) can be achieved through several methods, including the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and ethylene glycol, and the reaction is carried out at elevated temperatures around 66°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy-substituted biphenyls.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.
Scientific Research Applications
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The biphenyl core can interact with hydrophobic regions of proteins and other macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
[1,1-Biphenyl]-2,3,4,4-tetrol: Lacks the methyl group, which may affect its chemical properties and reactivity.
[1,1-Biphenyl]-2,3,4,4-tetrol,6-ethyl: Contains an ethyl group instead of a methyl group, leading to differences in steric and electronic effects.
Uniqueness
The presence of the methyl group in [1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and activities.
Properties
CAS No. |
136985-26-7 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.235 |
IUPAC Name |
4-(2,4-dihydroxyphenyl)-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O4/c1-7-4-12(16)13(17)6-10(7)9-3-2-8(14)5-11(9)15/h2-6,14-17H,1H3 |
InChI Key |
HAJUPYDANBVGNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2=C(C=C(C=C2)O)O)O)O |
Synonyms |
[1,1-Biphenyl]-2,3,4,4-tetrol,6-methyl-(9CI) |
Origin of Product |
United States |
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